2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
This compound features a 4-chlorophenyl group attached to an acetamide backbone, which is further linked to a substituted ethyl moiety containing a 4-methylpiperazine ring and a thiophen-3-yl heterocycle. While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes (e.g., reflux with sodium acetate in ethanol or reactions involving morpholine and sulfur ) highlight common methods for acetamide derivatives. The 4-methylpiperazine group may enhance solubility and bioavailability, while the thiophene and chlorophenyl groups could influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGFTIVOLJVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.84 g/mol. The compound features a piperazine moiety, a thiophene ring, and a chlorophenyl group, which contribute to its biological activity.
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involved in psychiatric disorders. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety.
1. Neuroscience Research
The compound has been utilized in studies aimed at understanding brain function and the underlying mechanisms of neurological conditions. Its role as a potential antidepressant has been highlighted in several studies focusing on its effects on neurotransmitter systems.
2. Pharmaceutical Development
As a key intermediate in drug synthesis, it has been explored for developing treatments for various psychiatric disorders. Its structural components are crucial for enhancing the efficacy of new drug candidates targeting similar pathways.
3. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives with similar structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the core structure could yield potent anti-tubercular agents .
Case Study 1: Antidepressant Potential
In a study assessing the antidepressant-like effects of structurally related compounds, it was found that modifications to the piperazine ring significantly enhanced serotonin receptor affinity. The most active compounds demonstrated reduced immobility in forced swim tests, indicating potential efficacy in treating depression .
Case Study 2: Antimicrobial Evaluation
A series of derivatives based on the compound were synthesized and tested for their antimicrobial activities against various pathogens. One derivative exhibited an MIC value of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential for developing new antibiotics from this chemical scaffold .
Data Tables
| Activity | IC50 (μM) | Target Pathogen |
|---|---|---|
| Antidepressant | N/A | Serotonin Receptors |
| Anti-tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Antimicrobial | 0.22 | Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, emphasizing variations in substituents, molecular properties, and synthesis yields:
Key Observations:
Structural Variations: Aromatic Substituents: Replacement of the 4-chlorophenyl group with m-tolyl () or 2-fluorophenoxy () alters hydrophobicity and electronic effects. Heterocyclic Cores: Compound 5j () incorporates an imidazothiazole ring, which may confer rigidity compared to the target’s flexible thiophene-ethyl-piperazine chain.
Physicochemical Properties :
- Melting points for 5j (118–120°C) and similar imidazothiazole derivatives (e.g., 5f: 215–217°C ) suggest that heterocycle rigidity increases thermal stability.
- Yields for imidazothiazole derivatives range from 71–81% , comparable to other acetamide syntheses (e.g., 85% in ).
Functional Group Impact :
- The 4-methylpiperazine moiety, present in the target and compounds 5j () and 12 (), likely enhances water solubility due to its basic nitrogen atoms.
- Thiophene-containing analogs () may exhibit distinct electronic profiles compared to phenyl or pyridine-based derivatives.
Limitations:
- Biological activity data (e.g., receptor binding, cytotoxicity) are absent in the provided evidence, precluding pharmacological comparisons.
- Physical property gaps (e.g., melting points, solubility) limit a comprehensive structure-activity relationship analysis.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the acetamide core. A common approach includes:
- Step 1 : Alkylation of 4-methylpiperazine with a thiophen-3-yl-substituted ethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine-thiophene moiety .
- Step 2 : Coupling the resulting intermediate with 2-(4-chlorophenyl)acetic acid via carbodiimide-mediated amide bond formation (EDC/HOBt in DCM) .
- Optimization Tips :
- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions .
- Solvent : Use anhydrous DMF or acetonitrile to enhance nucleophilicity and reduce hydrolysis .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the thiophene ring (δ 6.8–7.1 ppm). The piperazine methyl group appears as a singlet at δ 2.2–2.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) with a mass accuracy of <5 ppm .
- FT-IR : Identify the amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives/negatives. For example, if the compound shows activity in a kinase inhibition assay but not in a cell viability assay, evaluate membrane permeability using logP calculations or PAMPA assays .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data from related compounds (e.g., halogen bonding with 4-chlorophenyl in kinase pockets) .
- Data Normalization : Apply statistical tools like Grubbs’ test to identify outliers in dose-response curves caused by assay variability .
Q. What experimental design considerations are critical for crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a 1:1 DCM/hexane mixture at 4°C to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for the bulky 4-chlorophenyl and thiophene groups .
- Refinement : Apply SHELXL-2019 with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool in PLATON to model disordered solvent regions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (target ~3.5 for blood-brain barrier penetration) and topological polar surface area (<90 Ų for oral bioavailability) .
- Metabolic Stability : Simulate CYP3A4-mediated metabolism with StarDrop’s P450 Module. Modify the thiophene ring (e.g., fluorination) to block oxidation hotspots .
- Toxicity Screening : Apply Derek Nexus to assess structural alerts (e.g., piperazine-related cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
